REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>[Pd].C(O)C>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[NH2:1]
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Name
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|
Quantity
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12.7 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)C1=NC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered through celite
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue is purified by column-chromatography on silica gel using
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Type
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ADDITION
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Details
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a mixture of ethyl acetate and petroleum ether (9:1) as the eluent
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Name
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Type
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product
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Smiles
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N1=C(C=CC=C1)C=1C=C(N)C=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |